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Compound of Interest

Compound Name: H-Met-tyr-OH

Cat. No.: B077975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the dipeptide

H-Met-Tyr-OH as a building block in peptide synthesis. The protocols focus on Solid-Phase

Peptide Synthesis (SPPS) using Fmoc chemistry, addressing the specific challenges

associated with the methionine and tyrosine residues to ensure the synthesis of high-purity

peptides.

Introduction
The use of pre-formed dipeptide building blocks like H-Met-Tyr-OH in peptide synthesis can

offer several advantages, including reduced coupling steps and potentially improved synthesis

efficiency. However, the inherent chemical properties of methionine (Met) and tyrosine (Tyr)

residues necessitate careful consideration of the synthetic strategy to prevent unwanted side

reactions. Methionine is susceptible to oxidation of its thioether side chain to form methionine

sulfoxide, while the phenolic hydroxyl group of tyrosine requires protection to prevent side

reactions during peptide chain elongation.

This document outlines detailed protocols for the successful incorporation of H-Met-Tyr-OH
into peptide sequences, including coupling strategies, deprotection, and final cleavage from the

solid support. Additionally, it explores the potential biological relevance of Met-Tyr containing

peptides, particularly in the context of antioxidant activity and cell signaling.
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Data Presentation
Table 1: Physicochemical Properties of H-Met-Tyr-OH

Property Value

Molecular Formula C₁₄H₂₀N₂O₄S

Molecular Weight 312.39 g/mol

Appearance White to off-white solid

Solubility
Soluble in aqueous solutions and polar organic

solvents (e.g., DMF)

Table 2: Representative Parameters for SPPS of a Met-Tyr Containing Peptide

Parameter Value/Condition Expected Outcome

Resin Rink Amide Resin C-terminal amide peptide

Scale 0.1 mmol ~100-150 mg crude peptide

Coupling Reagent HATU/DIPEA Efficient coupling

Fmoc Deprotection 20% Piperidine in DMF Complete Fmoc removal

Cleavage Cocktail

Reagent K

(TFA/Phenol/H₂O/Thioanisole/

EDT)

Cleavage from resin and side-

chain deprotection with

minimal side reactions

Crude Peptide Yield ~75%
Good recovery of crude

product

Crude Peptide Purity (by

HPLC)
>70% High-quality crude peptide

Final Purity (after purification) >98% Suitable for biological assays

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
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The following protocol outlines the manual Fmoc-SPPS for incorporating H-Met-Tyr-OH into a

peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

Rink Amide resin (0.1 mmol scale)

H-Met-Tyr-OH

Fmoc-protected amino acids

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Cleavage Cocktail (Reagent K): TFA (Trifluoroacetic acid)/Phenol/H₂O/Thioanisole/EDT (1,2-

Ethanedithiol) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v)

SPPS reaction vessel

Shaker

Procedure:

Resin Swelling:

Place the Rink Amide resin in the SPPS reaction vessel.

Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.

Drain the DMF.

First Amino Acid Coupling (if applicable):
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If H-Met-Tyr-OH is not the first building block, couple the first Fmoc-protected amino acid

to the resin using standard coupling procedures (e.g., with HATU/DIPEA).

Fmoc Deprotection:

Add the 20% piperidine in DMF solution to the resin.

Agitate for 5 minutes and drain.

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

H-Met-Tyr-OH Coupling:

In a separate vial, dissolve H-Met-Tyr-OH (2 equivalents relative to resin loading), HATU

(1.95 equivalents), and DIPEA (3 equivalents) in DMF.

Add the activated dipeptide solution to the deprotected resin.

Agitate the mixture for 2-4 hours at room temperature.

Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow

beads) indicates complete coupling. If the test is positive (blue beads), the coupling step

should be repeated.

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3

times) and DCM (3 times).

Peptide Chain Elongation:

Repeat the Fmoc deprotection (Step 3) and coupling (Step 4, using the next Fmoc-amino

acid) cycles until the desired peptide sequence is assembled.

Final Fmoc Deprotection:

After the final coupling step, perform a final Fmoc deprotection as described in Step 3.

Resin Washing and Drying:
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Wash the peptide-resin thoroughly with DMF, DCM, and finally with diethyl ether.

Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood.

Cleavage Cocktail Preparation:

Prepare Reagent K by carefully mixing TFA, phenol, water, thioanisole, and EDT in the

specified ratio. This cocktail is effective in scavenging reactive carbocations and

preventing oxidation of the methionine residue.[1]

Cleavage Reaction:

Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL

per 0.1 mmol of resin).

Agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation:

Filter the cleavage solution from the resin into a cold diethyl ether solution (approximately

10 times the volume of the cleavage cocktail).

A white precipitate of the crude peptide should form.

Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

Peptide Isolation and Purification:

Centrifuge the suspension to pellet the peptide.

Decant the diethyl ether.

Wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under vacuum.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC).

Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Mandatory Visualizations
Experimental Workflow
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using H-Met-Tyr-OH.

Signaling Pathways
Peptides containing the Met-Tyr motif may exhibit biological activities, including antioxidant

effects and modulation of cell signaling pathways.

c-Met Signaling Pathway:

The c-Met receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival,

and migration.[2][3] Dysregulation of the c-Met signaling pathway is implicated in various

cancers.
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Caption: The c-Met receptor tyrosine kinase signaling pathway.
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Keap1-Nrf2 Antioxidant Response Pathway:

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][4]

Antioxidant peptides, potentially including those with Met-Tyr motifs, can activate this pathway

to enhance the expression of antioxidant enzymes.[5][6]
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Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion
The use of H-Met-Tyr-OH as a dipeptide building block in SPPS provides an efficient route for

the synthesis of peptides containing the Met-Tyr motif. By employing appropriate protection

strategies, optimized coupling conditions, and scavenger-containing cleavage cocktails,

researchers can successfully synthesize high-purity peptides. The protocols and guidelines

presented herein offer a robust framework for incorporating this dipeptide into various peptide

sequences for applications in drug discovery and biomedical research, particularly for exploring

their potential as antioxidants and modulators of cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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